2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-10(7-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
XQFWQCRAFIJNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-pyridylamine with pyrrolidine-1-carbaldehyde under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring and pyridine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
While a direct and comprehensive study on the applications of "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" is not available within the provided search results, the chemical is referenced in scientific literature, suggesting its use as a building block in synthesizing more complex compounds with specific applications . Here's what can be gathered:
Chemical Information
- Name : 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is also identified by the code 1352500-10-7 .
Potential Applications Based on Research Context
- Synthesis of M3 mAChR PAMs : This compound may be used in the synthesis of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . These PAMs have potential therapeutic applications, such as enhancing muscle contraction in isolated smooth muscle tissue .
- Building Block for nNOS Inhibitors : "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" may be utilized in creating neuronal nitric oxide synthase (nNOS) inhibitors . Such inhibitors could be useful in studying and potentially treating conditions related to nitric oxide production .
- Pharmaceutical research: It can be used in the design and synthesis of various compounds, such as 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors .
- Receptor research: This compound may be useful in creating ligands that target the CXCR4 receptor .
Structure-Activity Relationships (SAR)
- SAR studies involve modifying a compound's structure and evaluating the resulting changes in its biological activity . This approach helps optimize the compound for specific applications, such as M3 mAChR modulation or nNOS inhibition .
- The study of N-pyrimidyl/pyridyl compounds suggests a unique sulfur–nitrogen nonbonding interaction . Conformational analysis and quantum chemical calculations play a role in understanding the most stable conformation and its interactions with receptors .
Relevant Techniques
- NMR, HPLC, LC-MS, and UPLC: These analytical techniques can be used to analyze and characterize "2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde" and related compounds .
- FLIPR™ system: This system is used to monitor Ca2+ signal transduction in cells expressing mAChRs, which helps evaluate PAM activity .
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences
Comparison with Pyrrolidine-Based Pharmaceuticals
Pyrrolidine derivatives are prevalent in drug discovery. For instance:
- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) : This compound, from a 2024 patent, shares the pyrrolidine backbone but replaces the carbaldehyde with a carboxamide and hydroxy group. Such modifications enhance solubility and target affinity, suggesting that the carbaldehyde in the target compound may limit bioavailability due to reactivity .
- (2S,4R)-4-Hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): This derivative introduces additional hydroxyl and acyl groups, highlighting the versatility of pyrrolidine scaffolds in medicinal chemistry .
Table 2: Pharmacological Relevance
Research Implications and Gaps
- Reactivity vs. Stability : The carbaldehyde group in 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde offers synthetic utility but may hinder in vivo stability compared to acetamide or carboxamide analogs .
- Biological Activity: While auxin agonists (e.g., Compounds 533 and 602) demonstrate herbicidal effects, the target compound’s biological profile remains unexplored.
Biological Activity
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound notable for its structural features, which include a pyrrolidine ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.
Chemical Structure and Properties
The molecular formula of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is CHNO, with a molecular weight of approximately 190.24 g/mol. The presence of the pyrrolidine ring contributes to its reactivity and biological interactions, particularly through the aldehyde group, which can participate in various chemical reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde have shown effectiveness against Gram-positive and Gram-negative bacteria. A review highlighted that monomeric alkaloids with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antiviral Activity
The antiviral properties of related pyridine derivatives have been explored extensively. Compounds with similar structural motifs have demonstrated activity against various viruses, including those responsible for respiratory infections and hepatitis. For example, certain derivatives have been identified as neuraminidase inhibitors, which are crucial in the treatment of influenza .
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been investigated. Research indicates that compounds containing the pyrrolidine scaffold can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
The biological activity of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde may be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, influencing signaling pathways involved in disease processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies illustrate the biological efficacy of pyrrolidine derivatives:
- A study evaluating a series of pyrrolidine-based compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
- Another investigation focused on the anticancer effects of pyrrolidine derivatives demonstrated significant tumor reduction in animal models when treated with specific compounds derived from the same scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
